molecular formula C10H6BrIN2 B1481073 4-Bromo-6-(4-iodophenyl)pyrimidine CAS No. 2098025-06-8

4-Bromo-6-(4-iodophenyl)pyrimidine

Cat. No.: B1481073
CAS No.: 2098025-06-8
M. Wt: 360.98 g/mol
InChI Key: WVXRKUGTEUQIRV-UHFFFAOYSA-N
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Description

4-Bromo-6-(4-iodophenyl)pyrimidine is a heterocyclic aromatic compound that features both bromine and iodine substituents on a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(4-iodophenyl)pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(4-iodophenyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-6-(4-iodophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-(4-iodophenyl)pyrimidine is unique due to the specific positioning of the bromine and iodine atoms, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted synthesis and specialized applications .

Biological Activity

4-Bromo-6-(4-iodophenyl)pyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, summarizing relevant research findings, case studies, and data tables that illustrate its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H7BrIN2\text{C}_10\text{H}_7\text{BrI}\text{N}_2

This compound features a pyrimidine ring substituted with a bromine atom at the 4-position and an iodophenyl group at the 6-position, influencing its biological properties through electronic and steric effects.

Antimicrobial Activity

Research has shown that halogenated pyrimidines exhibit significant antimicrobial properties. For instance, studies indicate that compounds with similar structures demonstrate low minimum inhibitory concentration (MIC) values against Staphylococcus aureus, with some derivatives achieving MIC values as low as 8 mg/L. The introduction of halogens like bromine and iodine enhances these antimicrobial effects through synergistic mechanisms when combined with antimicrobial peptides .

Table 1: Antimicrobial Activity of Halogenated Pyrimidines

CompoundMIC (mg/L)Target Pathogen
This compound8Staphylococcus aureus
Bromo derivative (similar)8E. coli
Combined with betatide1-2Staphylococcus aureus

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Notably, it has been tested against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound exhibited promising results, with IC50 values indicating significant cytotoxicity.

Case Study: Anticancer Efficacy

In a study evaluating the compound's effects on MCF-7 cells, it was found that:

  • IC50 : Approximately 5.67 µM
  • Mechanism : Induction of apoptosis through cell cycle arrest in the S phase.

Further investigations revealed that the presence of halogens in the structure enhances its interaction with cellular targets, potentially leading to increased efficacy against cancer cells while minimizing toxicity to normal cells .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-75.67Apoptosis induction
PC-36.8Cell cycle arrest
HepG26.9Apoptotic pathways activation

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Target Interaction : The compound may interact with specific enzymes or receptors involved in microbial resistance or cancer proliferation.
  • Cell Membrane Permeability : The halogen substitutions enhance membrane permeability, facilitating better uptake into cells.
  • Synergistic Effects : When combined with other agents like betatide, the compound's efficacy is significantly increased due to enhanced uptake and action against resistant strains .

Properties

IUPAC Name

4-bromo-6-(4-iodophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrIN2/c11-10-5-9(13-6-14-10)7-1-3-8(12)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXRKUGTEUQIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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